molecular formula C9H7NO2 B1444810 4-Formyl-2-methoxybenzonitrile CAS No. 21962-49-2

4-Formyl-2-methoxybenzonitrile

Cat. No.: B1444810
CAS No.: 21962-49-2
M. Wt: 161.16 g/mol
InChI Key: RIKJENUWHKDHIW-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxybenzonitrile is an organic compound with the molecular formula C9H7NO2. It is characterized by the presence of a formyl group (-CHO) and a methoxy group (-OCH3) attached to a benzene ring, along with a nitrile group (-CN). This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formyl-2-methoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzaldehyde with a cyanide source, such as zinc cyanide, in the presence of a palladium catalyst. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

4-Formyl-2-methoxybenzonitrile serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in various reactions, such as:

  • Condensation Reactions : It can undergo condensation with amines or other nucleophiles to form more complex molecules.
  • Cyclization Reactions : The compound can be used to synthesize heterocycles, which are crucial in medicinal chemistry.

Pharmaceutical Applications

This compound has potential applications in drug discovery and development:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. This suggests its potential as a lead compound for developing new anticancer drugs .

Material Science

In material science, this compound is explored for:

  • Polymer Synthesis : It can be utilized in the production of polymers with specific functionalities due to its reactive aldehyde and nitrile groups.
  • Dyes and Pigments : The compound's structure allows for modifications that can lead to new dye formulations with enhanced properties.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of synthesized derivatives based on this compound against various cancer cell lines. The findings demonstrated that certain derivatives exhibited significant inhibition of cell proliferation, indicating their potential as therapeutic agents in oncology .

Case Study 2: Synthesis of Heterocycles

Another research project focused on using this compound as a precursor for synthesizing novel heterocyclic compounds. These compounds showed promising biological activities, including antimicrobial and antifungal properties, highlighting the versatility of this intermediate in drug development .

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxybenzonitrile depends on the specific reaction it undergoes. For example, in reduction reactions, the nitrile group is reduced to an amine group through the transfer of electrons from the reducing agent. The formyl group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-2-methoxybenzonitrile is unique due to the presence of both the formyl and methoxy groups, which provide a combination of reactivity and solubility properties that are useful in various chemical and industrial applications .

Biological Activity

4-Formyl-2-methoxybenzonitrile, an organic compound with the molecular formula C9H7NO2\text{C}_9\text{H}_7\text{NO}_2 and a molecular weight of approximately 161.16 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both a formyl group (-CHO) and a methoxy group (-OCH₃) attached to a benzonitrile structure, which contributes to its reactivity and versatility as a synthetic intermediate.

Chemical Structure and Properties

The structural characteristics of this compound are significant for its biological activity. The presence of the formyl group allows for nucleophilic addition reactions, while the methoxy group can participate in hydrogen bonding, influencing its interactions with biological molecules.

Property Value
Molecular FormulaC₉H₇NO₂
Molecular Weight161.16 g/mol
Functional GroupsFormyl (-CHO), Methoxy (-OCH₃)
Chemical ClassAromatic Compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of drug development. It has been identified as an intermediate in the synthesis of compounds like Finerenone, a non-steroidal salicorticosteroid receptor antagonist used for managing chronic kidney disease associated with type 2 diabetes. This connection underscores its relevance in targeting specific biological pathways.

While specific mechanisms of action for this compound have not been thoroughly documented, it is believed to modulate enzyme activities and influence metabolic pathways. The compound's ability to form covalent bonds with nucleophiles such as amino groups in proteins may alter their function, presenting opportunities for therapeutic applications.

Case Studies and Research Findings

  • Synthesis and Application :
    • The compound has been synthesized through various methods optimized for yield and purity, ensuring its availability for research and industrial applications.
    • Its derivatives have shown potential antimicrobial and anticancer properties, which are critical areas in medicinal chemistry.
  • Pharmacological Investigations :
    • In pharmacological studies, compounds similar to this compound have demonstrated biological activity relevant to inflammatory diseases and cancer treatment .
    • The nitro derivatives of similar compounds have been evaluated for their effects on enzyme inhibition and cytokine release, suggesting that structural modifications can enhance biological activity.
  • Comparative Analysis :
    • A comparative study of related compounds highlights how variations in functional groups significantly influence chemical behavior and potential applications. For example:
    Compound Name Structural Features Unique Properties
    2-Methoxy-4-nitrobenzonitrileLacks the formyl groupDifferent reactivity profile
    4-Methoxy-2-nitrobenzonitrileLacks the formyl groupVaries in biological activity
    4-Formyl-3-methoxybenzonitrileNitro group at different positionDifferent chemical behavior

Safety and Handling

Due to the presence of a nitrile group, caution is advised when handling this compound, as nitriles can be toxic upon inhalation or ingestion. General laboratory safety protocols should always be followed when working with this compound.

Q & A

Q. Basic: What are reliable synthetic routes for 4-Formyl-2-methoxybenzonitrile?

Methodological Answer:
The compound can be synthesized via formylation of 2-methoxybenzonitrile precursors . A plausible route involves:

  • Vilsmeier-Haack Reaction : Reacting 2-methoxybenzonitrile with DMF/POCl₃ to introduce the formyl group at the para position .
  • Oxidative Methods : Selective oxidation of 4-(hydroxymethyl)-2-methoxybenzonitrile using MnO₂ or TEMPO-based catalysts.
    Characterization : Confirm purity via HPLC (≥95%) and structural identity using FT-IR (C≡N stretch: ~2230 cm⁻¹; C=O stretch: ~1680 cm⁻¹) and ¹³C NMR (aldehyde carbon: ~190 ppm; nitrile carbon: ~115 ppm) .

Q. Basic: How should researchers characterize crystallographic and electronic properties?

Methodological Answer:

  • X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings) using single-crystal diffraction (e.g., Oxford Diffraction Xcalibur Eos Gemini) .
  • Spectroscopy :
    • FT-Raman : Assign vibrational modes (e.g., C≡N stretching at ~2225 cm⁻¹; C=O bending at ~1600 cm⁻¹) .
    • UV-Vis : Analyze π→π* transitions (λmax ~270–300 nm in acetonitrile) .

Q. Advanced: How can Suzuki-Miyaura cross-coupling reactions be optimized using boronate intermediates?

Methodological Answer:

  • Intermediate Design : Synthesize boronate esters (e.g., 4-Formyl-2-methoxyphenylboronic acid) for coupling with aryl halides.
  • Optimization Parameters :
    • Catalyst : Pd(PPh₃)₄ (1–5 mol%) in THF/EtOH (3:1).
    • Base : K₂CO₃ (2 equiv) at 80°C for 12–24 hours .
  • Validation : Monitor reaction progress via TLC and purify via flash chromatography (hexane/EtOAc gradient).

Q. Advanced: How can computational methods (e.g., DFT) predict reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian09/B3LYP/6-311++G(d,p) to:
    • Predict frontier molecular orbitals (HOMO-LUMO gap) for electrophilic/nucleophilic sites.
    • Simulate IR and NMR spectra for cross-validation with experimental data .
  • Molecular Dynamics : Assess thermal stability by modeling decomposition pathways at elevated temperatures.

Q. Advanced: How to resolve contradictions in spectral data for structural confirmation?

Methodological Answer:

  • Multi-Technique Cross-Validation :
    • NMR Ambiguities : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks (e.g., distinguishing aldehyde protons from aromatic protons).
    • Mass Spectrometry : Confirm molecular weight (m/z 161.16 [M+H]⁺) via high-resolution ESI-MS .
  • Crystallographic Refinement : Compare experimental X-ray data with computational models to resolve bond-length discrepancies .

Q. Advanced: What strategies stabilize the aldehyde group during storage and reactions?

Methodological Answer:

  • Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
  • Protection : Convert the aldehyde to a stable acetal or imine intermediate during multi-step syntheses.
  • Stability Testing : Use TGA/DSC to assess thermal decomposition thresholds (>200°C typically safe) .

Q. Advanced: How to mitigate side reactions in nucleophilic additions to the formyl group?

Methodological Answer:

  • Solvent Selection : Use anhydrous DCM or THF to minimize hydrolysis.
  • Catalytic Control : Employ Sc(OTf)₃ or proline derivatives to enhance regioselectivity in aldol condensations.
  • Reaction Monitoring : Track byproducts via LC-MS and adjust stoichiometry (e.g., limit aldehyde:nucleophile ratio to 1:1.2) .

Properties

IUPAC Name

4-formyl-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKJENUWHKDHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21962-49-2
Record name 4-formyl-2-methoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-formyl-2-methoxyphenyl trifluoromethanesulfonate (37.0 g, 130 mmol), zinc cyanide (61.0 g, 521 mmol) and tetrakis triphenylphosphine palladium (0) (22.6 g, 19.5 mmol) in DMF (300 mL) were stirred at 110° C. for 8 h. EtOAc was added to the reaction mixture and the organic layer was washed two times with water, dried, filtered and concentrated. The crude product was then purified by column chromatography (silica gel, ethylacetate/hexanes 3:7) which afforded 4-formyl-2-methoxybenzonitrile.
Quantity
37 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis triphenylphosphine palladium (0)
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
61 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-vinyl-4-cyano-3-methoxybenzene (0.343 g, 2.16 mmol, 1.0 eq) in dioxane (7 mL) was added 2,6-lutidine (0.461 g, 0.50 mL, 4.31 mmol, 2.0 eq) followed by osmium tetroxide (1.37 g, 1.32 mL of a 4% solution in water, 0.22 mmol, 0.1 eq). A brown/black solution resulted after 1→2 minutes. Sodium periodate (1.847 g, 8.63 mmol as a solution in 7 mL of water, 4.0 eq) was added forming a white precipitate. The mixture was stirred at room temperature for 35 minutes before partitioning between EtOAc (100 mL) and HCl (1M, 100 mL). The organics were washed with brine (100 mL), dried (Na2SO4) and concentrated under reduced pressure. MPLC (10→50% EtOAc-hexane) yielded the title compound as a white solid; 1H nmr (CDCl3) d 9.89 (1H, s, CHO), 8.09 (2H, m, ArH-2, H-6), 7.12 (1H, d, J 9.5 Hz, ArH-3), 4.04 (3H, s, OCH3); m/z 162 [M+H]+.
Quantity
0.343 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-bromo-2-methoxybenzonitrile (1.0 g, 4.7 mmol) in 30 mL of anhydrous THF was added BuLi (1.6 M, 3.3 mL, 5.2 mmol) dropwise at −78° C. under nitrogen atmosphere. After the addition, the pale red solution was stirred for 5 min at −78° C. and dry DMF (0.6 mL) then added dropwise. After 20 min, the reaction mixture was poured onto a saturated solution of sodium chloride (50 mL). The organic phase was separated, extracted with diethyl ether (100 mL), dried over Na2SO4 and distilled off the solvent to afford 4-formyl-2-methoxybenzonitrile. MS m/z: 162 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 91981212
CID 91981212
4-Formyl-2-methoxybenzonitrile
CID 91981212
CID 91981212
4-Formyl-2-methoxybenzonitrile
CID 91981212
CID 91981212
4-Formyl-2-methoxybenzonitrile
CID 91981212
CID 91981212
4-Formyl-2-methoxybenzonitrile
CID 91981212
CID 91981212
4-Formyl-2-methoxybenzonitrile
CID 91981212
CID 91981212
4-Formyl-2-methoxybenzonitrile

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